molecular formula C11H14FNO2 B2740428 methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate CAS No. 1213352-78-3

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate

Cat. No.: B2740428
CAS No.: 1213352-78-3
M. Wt: 211.236
InChI Key: KABFMVKTHYFOEE-SNVBAGLBSA-N
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Description

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a fluorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Substitution Reaction: A substitution reaction introduces the amino group and the fluorine atom onto the benzene ring.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the ester group can produce alcohols.

Scientific Research Applications

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl(3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. Its structure includes an amino group, a fluorinated aromatic ring, and an ester functional group, which contribute to its biological properties.

Synthesis Methods

The synthesis typically involves several key steps:

  • Starting Material : A substituted benzene derivative is used as a precursor.
  • Substitution Reaction : The introduction of the amino group and fluorine atom occurs through electrophilic substitution.
  • Esterification : The final product is obtained by esterifying the corresponding acid with methanol.

These steps can be optimized for yield and purity using advanced techniques such as continuous flow reactors and high-throughput screening .

This compound exhibits its biological effects primarily through interactions with specific molecular targets. These targets include enzymes, receptors, or proteins involved in various biochemical pathways. Its unique structure allows it to modulate the activity of these targets, potentially influencing physiological responses .

Pharmacological Applications

  • Anticancer Research : This compound has shown promise in the synthesis of anticancer drugs. Its derivatives are being investigated for their ability to inhibit specific cancer cell lines .
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme activity is dysregulated .
  • Receptor Binding : The compound's ability to bind to certain receptors suggests potential applications in pharmacology, particularly in developing therapeutics targeting neurological or metabolic disorders .

Case Studies

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on cancer cell proliferation in vitro. For instance, compounds derived from it showed IC50 values indicating potent activity against specific cancer types .
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in vivo. Results indicated that certain derivatives led to substantial tumor reduction rates compared to control groups .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is insightful:

Compound NameStructureBiological Activity
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateStructureModerate enzyme inhibition
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamideStructureLow receptor binding affinity

This compound stands out due to its specific combination of functional groups that confer distinct chemical and biological properties compared to these compounds .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(2-fluoro-4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-7-3-4-8(9(12)5-7)10(13)6-11(14)15-2/h3-5,10H,6,13H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFMVKTHYFOEE-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(CC(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CC(=O)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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